molecular formula C8H11ClFNO B13646882 4-(1-Aminoethyl)-2-fluorophenol hydrochloride

4-(1-Aminoethyl)-2-fluorophenol hydrochloride

Cat. No.: B13646882
M. Wt: 191.63 g/mol
InChI Key: LPAPFBVPPLUFDO-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-fluorophenol hydrochloride is a chemical compound that features a phenol group substituted with a fluorine atom and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine atom is introduced to the phenol ring, followed by the addition of the aminoethyl group through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-fluorophenol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(1-Aminoethyl)-2-fluorophenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-fluorophenol hydrochloride involves its interaction with molecular targets through its functional groups. The aminoethyl group can form hydrogen bonds and ionic interactions, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the aminoethyl group and the fluorine atom in 4-(1-Aminoethyl)-2-fluorophenol hydrochloride makes it unique compared to its analogs. The fluorine atom can enhance the compound’s stability and bioavailability, while the aminoethyl group provides sites for further functionalization .

Properties

Molecular Formula

C8H11ClFNO

Molecular Weight

191.63 g/mol

IUPAC Name

4-(1-aminoethyl)-2-fluorophenol;hydrochloride

InChI

InChI=1S/C8H10FNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H

InChI Key

LPAPFBVPPLUFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)F)N.Cl

Origin of Product

United States

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